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Compound of Interest

Methyl 5-bromo-2-hydroxy-3-
Compound Name:
methoxybenzoate

Cat. No.: B179689

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of Methyl 5-
bromo-2-hydroxy-3-methoxybenzoate. Due to the limited availability of published
experimental spectra for this specific compound, this document focuses on predicted
spectroscopic data based on its chemical structure and established principles of spectroscopic
analysis. Furthermore, it outlines standardized experimental protocols for obtaining Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are
crucial for the structural elucidation and characterization of this and similar organic molecules.
This guide is intended to serve as a valuable resource for researchers in the fields of medicinal
chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

o |[UPAC Name: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
e CAS Number: 134419-43-5[1]

e Molecular Formula: CoHoBrOa[1]

e Molecular Weight: 261.07 g/mol [1]
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e Chemical Structure:
/| C=C C(=0)OC ||| OOCH3|H

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-bromo-2-
hydroxy-3-methoxybenzoate. These predictions are based on the analysis of its functional
groups and substitution pattern on the benzene ring.

Table 1: Predicted *H NMR Spectral Data (in CDCls, 400

Chemical Shift (8, L .
Multiplicity Number of Protons  Assignment

ppm)

~10.5-11.5 Singlet 1H Ar-OH

~7.4 Doublet (J = 2.5 Hz) 1H Ar-H (H-6)

~7.1 Doublet (J = 2.5 Hz) 1H Ar-H (H-4)

3.92 Singlet 3H -COOCHs

3.88 Singlet 3H Ar-OCHs

Table 2: Predicted **C NMR Spectral Data (in CDCIs, 100
MHz)
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Chemical Shift (6, ppm) Assignment
~169 C=0 (Ester)
~150 C-OH

~148 C-OCHs

~128 C-H (Ar)
~125 C-H (Ar)
~115 C-Br

~112 C-COOCHs
56.4 Ar-OCHs

52.5 -COOCHs

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm~?) Functional Group Vibrational Mode
3200 - 3500 (broad) O-H Stretching
~3000 C-H (aromatic) Stretching
~2950 C-H (methyl) Stretching
~1720 C=0 (ester) Stretching
~1600, ~1480 C=C (aromaitic) Stretching
~1250 C-O (ester) Stretching
~1100 C-O (ether) Stretching
~600-800 C-Br Stretching

Table 4: Predicted Mass Spectrometry Data (Electron
lonization)
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miz Interpretation

[M]* Molecular ion peak (presence of Br

260/262 sotope)
229/231 [M - OCHs]*
201/203 [M - COOCHs]*
122 [M - Br - COOCH3]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic
molecule like Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Set the appropriate spectral width and number of scans for both *H and 3C NMR

experiments.
o Data Acquisition:
o Acquire the *H NMR spectrum.

o Acquire the 3C NMR spectrum. Broadband proton decoupling is typically used to simplify
the spectrum.

» Data Processing:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b179689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o Place the sample in the instrument and record the sample spectrum. The instrument
software will automatically subtract the background.

o Typically, spectra are collected in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

¢ Instrumentation:

o Utilize a mass spectrometer equipped with an appropriate ionization source, such as
Electron lonization (El) or Electrospray lonization (ESI).
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o For EI, the sample is typically introduced via a direct insertion probe or a gas
chromatograph (GC-MS).

o For ESI, the sample solution is infused directly into the source or introduced via a liquid
chromatograph (LC-MS).

o Data Acquisition:
o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
o The instrument will detect the m/z values of the molecular ion and any fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.
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Conclusion

While experimental spectroscopic data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is
not widely available, this guide provides a robust framework for its characterization. The
predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer
a solid foundation for researchers to confirm the identity and purity of this compound upon
synthesis. The provided workflow visualization further clarifies the logical progression of
structural elucidation in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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